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Introduction
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid derivative of ergotamine,

a compound produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1943, it has

a long history in the treatment of acute migraine and cluster headaches.[1] DHE's therapeutic

efficacy is attributed to its complex pharmacology, primarily its interaction with multiple receptor

systems, including serotonergic, adrenergic, and dopaminergic receptors.[1][3] This technical

guide provides a comprehensive overview of the chemical structure and properties of

Dihydroergotamine Mesylate, with a focus on quantitative data, detailed experimental

methodologies, and visual representations of its molecular interactions and experimental

workflows.

Chemical Structure and Identification
Dihydroergotamine is structurally similar to ergotamine, with the key difference being the

hydrogenation of the double bond at the C9-C10 position of the lysergic acid moiety.[4] This

structural modification significantly alters its pharmacological profile, leading to a more

favorable side-effect profile compared to its parent compound.[2]
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Identifier Value

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-

hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-

diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-

6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-

fg]quinoline-9-carboxamide;methanesulfonic

acid

Chemical Formula C₃₄H₄₁N₅O₈S

Molecular Weight 679.79 g/mol

CAS Number 6190-39-2

SMILES String

CS(=O)(=O)O.CN1C--INVALID-LINK--

N3C2=O">C@HC[C@@H]2c3cccc4[nH]cc(c34)

C[C@H]21

InChI Key ADYPXRFPBQGGAH-UMYZUSPBSA-N

Physicochemical Properties
The physicochemical properties of Dihydroergotamine Mesylate are crucial for its

formulation, delivery, and pharmacokinetic profile.
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Property Value Reference

Melting Point 230 - 235 °C [5]

pKa (Strongest Acidic) 9.71 [6]

pKa (Strongest Basic) 8.39 [6]

Solubility

Sparingly soluble in aqueous

buffers. Soluble in organic

solvents such as ethanol (~1

mg/mL), DMSO (~20 mg/mL),

and dimethyl formamide (DMF)

(~20 mg/mL).

[7]

logP 2.71 [6]

Polar Surface Area 118.21 Å² [6]

Hydrogen Bond Donors 3 [6]

Hydrogen Bond Acceptors 6 [6]

Rotatable Bond Count 4 [6]

Pharmacological Properties
Mechanism of Action
Dihydroergotamine Mesylate's primary mechanism of action involves its activity as a potent

and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT₁B and 5-HT₁D

subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of intracranial

blood vessels, which become dilated during a migraine attack.[1] Additionally, DHE's interaction

with 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory

neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to its anti-

migraine effects.[3]

Beyond its serotonergic activity, DHE also exhibits affinity for alpha-adrenergic and

dopaminergic receptors, which contributes to its complex pharmacological profile and

therapeutic efficacy.[1][3]
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Caption: Signaling pathways of Dihydroergotamine Mesylate.

Receptor Binding Affinity
The following table summarizes the receptor binding affinities of Dihydroergotamine, providing

insight into its broad pharmacological profile.
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Receptor Ki (nM) IC₅₀ (nM) Reference

Serotonin Receptors

5-HT₁A Agonist Activity [8]

5-HT₁B 0.58 [8]

5-HT₁D Agonist Activity [1]

5-HT₁F 149 (Antagonist) [8]

5-HT₂A Agonist Activity [8]

5-HT₂C Agonist Activity [8]

5-HT₃ >300 [8]

5-HT₄E 230 [8]

5-HT₅A Agonist Activity [8]

Adrenergic Receptors

α₁B Antagonist Activity [8]

α₂A Antagonist Activity [8]

α₂B 2.8 [8]

α₂C Antagonist Activity [8]

Dopamine Receptors

D₁ Antagonist Activity [8]

D₂ 0.47 [8]

D₃ Antagonist Activity [8]

D₄ Antagonist Activity [8]

D₅ 370 [8]

Other Receptors

CXCR7 6 µM (Agonist) [8]
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AMY₂ Antagonist Activity [8]

Pharmacokinetics
The pharmacokinetic profile of Dihydroergotamine Mesylate is highly dependent on the route

of administration. Oral bioavailability is poor due to extensive first-pass metabolism.[4]

Alternative routes such as intranasal, intramuscular, and intravenous administration provide

more reliable systemic exposure.

Parameter
Intranasal (2.0
mg)

Intramuscular
(1.0 mg)

Intravenous
(1.0 mg)

Reference

Tₘₐₓ (hours) ~0.75 ~0.5 ~0.2 [9]

Cₘₐₓ (pg/mL) 961 2175 14190 [9]

AUC₀₋ᵢₙf

(h*pg/mL)
6498 12030 - [9]

Bioavailability

(%)

~32 (relative to

IM)
- 100 [9]

Protein Binding

(%)
93 93 93 [3]

Volume of

Distribution (L)
~800 ~800 ~800 [3]

Metabolism
Hepatic

(CYP3A4)

Hepatic

(CYP3A4)

Hepatic

(CYP3A4)
[3]

Elimination Half-

life (hours)

Biphasic: ~1.5

(alpha), ~15

(beta)

Biphasic: ~1.5

(alpha), ~15

(beta)

Biphasic: ~1.5

(alpha), ~15

(beta)

[10]

Excretion
Primarily

biliary/fecal

Primarily

biliary/fecal

Primarily

biliary/fecal
[3]

Experimental Protocols
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Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of

Dihydroergotamine Mesylate to a specific G-protein coupled receptor (GPCR) expressed in a

cell line.
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Preparation

Assay

Data Analysis

Culture cells expressing
the target receptor

Prepare cell membranes
(homogenization & centrifugation)

Incubate membranes with radioligand
and varying concentrations of DHE

Prepare assay buffer, radioligand,
and DHE solutions

Separate bound from free radioligand
(e.g., vacuum filtration)

Quantify bound radioactivity
(scintillation counting)

Generate competition binding curve

Determine IC50 value

Calculate Ki value using
the Cheng-Prusoff equation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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